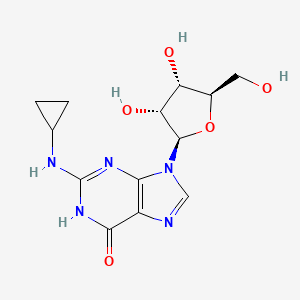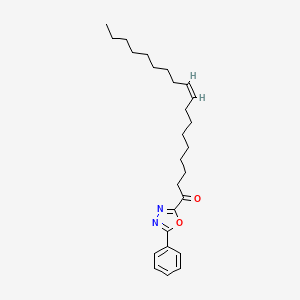![molecular formula C21H13ClN4O4 B12919665 Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- CAS No. 647853-12-1](/img/structure/B12919665.png)
Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The structure of this compound includes a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound, fused with a benzamide group, making it a significant molecule in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide typically involves multiple steps, starting with the preparation of the quinoxaline moiety. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . This intermediate is then reacted with 2-chloro-5-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives.
Oxidation: Oxidized quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to inhibit certain enzymes and proteins, disrupting cellular processes in bacteria and cancer cells . The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that cause cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: An antibiotic.
Levomycin: An antibiotic.
Carbadox: An antibiotic used in veterinary medicine.
Uniqueness
2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide is unique due to its specific combination of a quinoxaline moiety with a benzamide group, which imparts a distinct set of biological activities and chemical reactivity . This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
647853-12-1 |
|---|---|
Molekularformel |
C21H13ClN4O4 |
Molekulargewicht |
420.8 g/mol |
IUPAC-Name |
2-chloro-5-nitro-N-(4-quinoxalin-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C21H13ClN4O4/c22-17-10-7-14(26(28)29)11-16(17)21(27)24-13-5-8-15(9-6-13)30-20-12-23-18-3-1-2-4-19(18)25-20/h1-12H,(H,24,27) |
InChI-Schlüssel |
CDGZVKYEFKIDOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


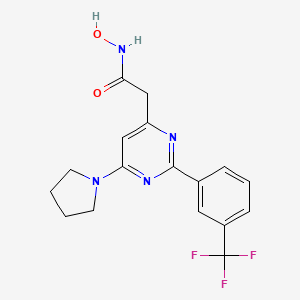

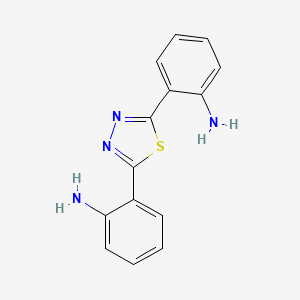
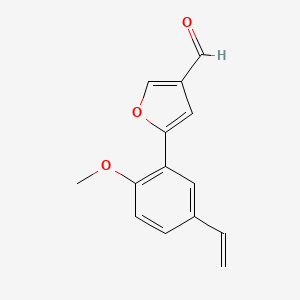
![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)
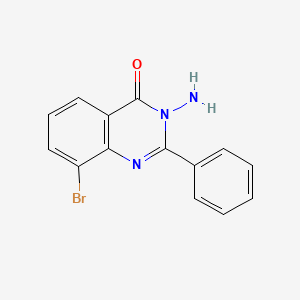

![Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-](/img/structure/B12919651.png)
![6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B12919659.png)
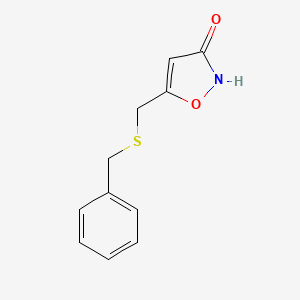
![1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one](/img/structure/B12919671.png)
